molecular formula C15H14O3 B1683895 beta-Lapachone CAS No. 4707-32-8

beta-Lapachone

Cat. No. B1683895
CAS RN: 4707-32-8
M. Wt: 242.27 g/mol
InChI Key: QZPQTZZNNJUOLS-UHFFFAOYSA-N
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Description

Beta-Lapachone is a benzochromenone that is 3,4-dihydro-2H-benzo [h]chromene-5,6-dione substituted by geminal methyl groups at position 2 . It is isolated from Tabebuia avellanedae and exhibits antineoplastic and anti-inflammatory activities . It has a role as an antineoplastic agent, an anti-inflammatory agent, and a plant metabolite .


Synthesis Analysis

Beta-Lapachone can be obtained through synthesis from lapachol, naphthoquinones, and other aromatic compounds . Two synthetic molecules (βLAP and NβL) and two inclusion complexes (ICβLAP and ICNβL) were tested at concentrations ranging from 1 μM to 500 μM .


Molecular Structure Analysis

The molecular formula of Beta-Lapachone is C15H14O3 . Its IUPAC name is 2,2-dimethyl-3,4-dihydrobenzo [h]chromene-5,6-dione . The molecular weight is 242.27 g/mol .


Chemical Reactions Analysis

Beta-Lapachone’s therapeutic efficacy partially stems from the drug’s induction of a futile NQO1-mediated redox cycle that causes high levels of superoxide and then peroxide formation, which damages DNA . It also has the possibility of isomerization in the human body .


Physical And Chemical Properties Analysis

Beta-Lapachone is a natural product found in Catalpa longissima, Handroanthus guayacan, and other organisms with data available . Numerous derivatives of Beta-Lapachone have been reported with aims to generate new chemical entities, improve the corresponding biological potency, and overcome disadvantages of its physical and chemical properties and safety profiles .

Scientific Research Applications

  • Cancer Therapy : Beta-lapachone has shown potential in cancer therapy, particularly due to its effectiveness at micromolar concentrations against a variety of cancer cells in culture. It has been shown to have a synergistic effect with taxol against several tumor cell lines implanted in mice, suggesting promise for chemotherapy alone and especially in combination treatments (Pardee, Li, & Li, 2002).

  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, as seen in its ability to inhibit nitric oxide and PGE(2) release in lipopolysaccharide-stimulated BV2 microglia. This suggests its potential as an anti-inflammatory agent for treating inflammatory diseases (Moon et al., 2007).

  • Apoptosis Induction : Beta-lapachone has been found to induce apoptosis in human prostate cancer cells, independent of p53 expression. This effect was also observed in a human promyelocytic leukemia cell line (HL-60), indicating its broad potential in cancer treatment (Li, Wang, & Pardee, 1995).

  • Inhibition of Radiation-induced Transformation : It can prevent oncogenic transformation of cells by ionizing radiation, suggesting its use as an anticarcinogenic agent (Boothman & Pardee, 1989).

  • DNA Topoisomerase I Inhibition : Beta-lapachone acts as an inhibitor of DNA topoisomerase I, a critical enzyme in DNA replication, indicating a different mechanism of action from other known inhibitors (Li, Averboukh, & Pardee, 1993).

  • Reduction of Endotoxin-induced Macrophage Activation : Studies show beta-lapachone's ability to suppress inducible nitric oxide synthase expression and function, which could be beneficial in treating sepsis and other inflammatory conditions (Tzeng et al., 2003).

  • Nanotherapeutics for Lung Cancer Therapy : A nanotherapeutic strategy using beta-lapachone for non-small cell lung cancer (NSCLC) treatment has been developed, aiming for drug stability, bioavailability, and targeted delivery. This approach shows significant antitumor efficacy (Blanco et al., 2010).

Safety And Hazards

Although Beta-Lapachone showed antiproliferative activity against cancer cell lines, it also caused harmful effects in these cells, suggesting that the use of Beta-Lapachone in treating cancer should be carried out with caution .

Future Directions

NQO1 could be a useful prognostic biomarker for patients with breast cancer, and its bioactivatable drug, Beta-Lapachone, represents a promising new development and an effective strategy for indicating the progression of NQO1-positive breast cancers . Extensive efforts are required to explore novel therapeutic targets to control the invasion and metastasis of breast cancer and to improve the quality of life among breast cancer patients .

properties

IUPAC Name

2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPQTZZNNJUOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197019
Record name beta-Lapachone
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Lapachone

CAS RN

4707-32-8
Record name β-Lapachone
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Record name beta-Lapachone
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Record name Lapachone
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Record name beta-Lapachone
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Record name LAPACHONE
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Synthesis routes and methods I

Procedure details

The method according to claim 14, wherein the lapachol is reacted with sulfuric acid to provide β-lapachone.
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Synthesis routes and methods II

Procedure details

Into a 1,000 ml beaker containing sulfuric acid (300 ml), lapachol (30 g, 0.124 mol) was added in portions slowly over 5 minutes at room temperature while stirring vigorously. After addition, the dark mixture was stirred for an additional 30 min and then poured into ice water (800 g) with manual stirring in a 2,000 ml beaker. The mixture was transferred into a 2,000 ml separatory funnel and extracted twice with toluene (600 ml and 400 ml). The toluene phases were pooled and washed successively with 1% aqueous sodium chloride (800 ml), 1% aqueous sodium bicarbonate (400 ml) and 1% aqueous sodium chloride (800 ml), and then dried with sodium sulfate (50 g). After filtration, the filtrate was evaporated to dryness by Rotovap and then ethanol (300 ml) was added for co-evaporation to completely remove residual toluene. The residue was dissolved in 75% ethanol or absolute ethanol, preferably absolute ethanol (ethanol/water, 3:1, 300 ml) with heating in an 80° C. water bath, then was filtered and cooled to 4° C. slowly. Pure β-lapachone was isolated by filtration, then washed with cold 75% ethanol (4° C., 100 ml), dried under vacuum, packed under Argon atmosphere and stored at −20° C. in the dark.
[Compound]
Name
ice water
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800 g
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reactant
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30 g
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300 mL
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Synthesis routes and methods III

Procedure details

17.4 g (0.10M) of 2-hydroxy-1,4-naphthoquinone was dissolved in 120 ml of DMSO, and 0.88 g (0.11M) of LiH was gradually added thereto. Here, this should be done with care because hydrogen evolves. The reaction solution was stirred, and after confirming no further production of hydrogen, was additionally stirred for another 30 min. Then, 14.8 g (0.11M) of methallyl bromide (1-bromo-2-methylpropene) and 3.35 g (0.025M) of LiI were gradually added thereto. The reaction solution was heated to 45° C. and then stirred vigorously for 12 hours at that temperature. The reaction solution was cooled below 10° C., and 80 g of ice was first added and 250 ml of water was then added. Thereafter, 25 ml of concentrated HCl was gradually added to maintain the resulting solution at an acidic pH>1.200 ml of CH2Cl2 was added to the reaction mixture which was then shaken vigorously to separate two layers. The aqueous layer was extracted once again with addition of 70 ml of CH2Cl2 and was combined with the previously extracted organic layer. Two materials were confirmed to be formed newly by TLC and were subsequently used without any particular separation process. The organic layer was concentrated by distillation under reduced pressure, dissolved again in xylene and then refluxed for 8 hours. In this process, two materials on TLC were combined into one, thereby obtaining a relatively pure Lapachol derivative. The thus-obtained Lapachol derivative was mixed with 80 ml of sulfuric acid and stirred vigorously at room temperature for 10 min, and 200 g of ice was added thereto to complete the reaction. 80 ml of CH2Cl2 was added to the reaction materials which were then shaken vigorously. Thereafter, a CH2Cl2 layer was separated and washed with 5% NaHCO3. An aqueous layer was extracted once again using 50 ml of CH2Cl2, washed with 5% NaHCO3 and combined with the previously extracted organic layer. The organic layer was dried over MgSO4 and concentrated to give impure β-Lapachone derivative (Compound 4). The thus-obtained β-Lapachone derivative was recrystallized from isopropanol, thereby obtaining 12.21 g of pure Compound 4.
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80 mL
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[Compound]
Name
ice
Quantity
200 g
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80 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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